Mass Shift of +4.03 Da Enables Unambiguous SRM/MRM Differentiation from Unlabeled Analyte
2-Bromo-1,3-propanediol-d4 exhibits a monoisotopic mass of 157.988 Da, representing a +4.03 Da mass shift compared to the unlabeled 2-Bromo-1,3-propanediol (monoisotopic mass 153.963 Da) . This 4-Da difference positions the deuterated internal standard well outside the natural isotopic envelope of the analyte (which includes 79Br/81Br isotopologues spanning approximately 2 Da), ensuring that the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for the internal standard do not suffer from cross-talk with the analyte signal [1]. In contrast, a d2-labeled analog would produce only a +2 Da shift, risking overlap with the [M+2] isotopologue peak from the 81Br contribution of the unlabeled compound, which constitutes approximately 98% relative abundance of the monoisotopic peak .
| Evidence Dimension | Mass shift for MS differentiation |
|---|---|
| Target Compound Data | Monoisotopic mass: 157.988 Da; MW: 159.02 g/mol; Δm = +4.03 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled 2-Bromo-1,3-propanediol: monoisotopic mass 153.963 Da; MW: 154.99 g/mol. Hypothetical d2-labeled analog: Δm ≈ +2 Da |
| Quantified Difference | +4.03 Da (target) vs. +2 Da (d2-analog); 4 Da shift avoids 81Br isotopologue interference |
| Conditions | Calculated from molecular formulas (C3H3D4BrO2 vs. C3H7BrO2); MS/MS analysis via electrospray ionization (ESI) or electron ionization (EI) |
Why This Matters
A +4 Da mass shift is the minimum recommended separation for bromine-containing analytes to avoid spectral overlap with the 81Br isotopologue, making this d4 compound the optimal labeling choice for accurate isotope dilution MS.
- [1] Restek. Choosing an Internal Standard. https://discover.restek.com/choosing-an-internal-standard/ View Source
